Cas no 1445-08-5 (2-methyl-1H-purin-6-amine)
2-methyl-1H-purin-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-6-aminopurine
- 1H-Purin-6-amine, 2-methyl-
- 1H-Purin-6-amine, 2-methyl- (9CI)
- 2-Methyl-1H-purin-6-amine
- 2-methyl-7H-purin-6-amine
- 9H-Purin-6-amine,2-methyl-
- 1H-Purin-6-amine,2-methyl
- 2-methyl-9H-purin-6-ylamine
- 2-Methyladenin
- 2-Methyladenine
- 2-methylpurin-6-amine
- 6-amino-2-methylpurine
- ADENINE,2-METHYL
- MFCD01674065
- D84317
- SMADWRYCYBUIKH-UHFFFAOYSA-N
- 1445-08-5
- 1h-purin-6-amine,2-methyl-
- SCHEMBL19779
- BDBM50030961
- Q15632702
- NSC 26364
- AKOS015905348
- J5S7AW6A3C
- 2-methyl-7H-purin-6-amine;2-Methyl-1H-purin-6-amine
- DTXSID80162731
- 2-methyl-9H-purin-6-amine
- AKOS024463815
- (2-methyl-9H-purin-6-yl)-amine
- 1H-Purin-6-amine pound not 2-methyl- (9CI)
- BCP29033
- CHEMBL330897
- SQ-23354
- 9H-Purin-6-amine, 2-methyl-
- AKOS006338122
- BAA44508
- A808223
- NSC-26364
- SQ 23,354
- CS-0186661
- ADENINE, 2-METHYL-
- methyl-3h-adenine
- methyladenine
- NSC26364
- DS-8040
- SQ 23354
- 1H-Purin-6-amine, 2-methyl-(9CI)
- DTXCID2085222
- 2-methyl-1H-purin-6-amine
-
- MDL: MFCD01674065
- Inchi: 1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11)
- InChI Key: SMADWRYCYBUIKH-UHFFFAOYSA-N
- SMILES: N1C=NC2=C1C(N)=NC(C)=N2
Computed Properties
- Exact Mass: 149.07000
- Monoisotopic Mass: 149.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.5A^2
- XLogP3: 0.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 291.8°C at 760 mmHg
- Flash Point: 204.7±10.1 °C
- Refractive Index: 1.858
- PSA: 80.48000
- LogP: 0.82470
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-methyl-1H-purin-6-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
2-methyl-1H-purin-6-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-1H-purin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040605-5g |
2-Methyl-1H-purin-6-amine |
1445-08-5 | 95% | 5g |
1,732.50 USD | 2021-05-31 | |
| Alichem | A449040605-10g |
2-Methyl-1H-purin-6-amine |
1445-08-5 | 95% | 10g |
2,811.12 USD | 2021-05-31 | |
| Alichem | A449040605-25g |
2-Methyl-1H-purin-6-amine |
1445-08-5 | 95% | 25g |
5,732.48 USD | 2021-05-31 | |
| Fluorochem | 038298-250mg |
6-Amino-2-methyl-1H-purine |
1445-08-5 | 95+% | 250mg |
£203.00 | 2022-03-01 | |
| Fluorochem | 038298-1g |
6-Amino-2-methyl-1H-purine |
1445-08-5 | 95+% | 1g |
£508.00 | 2022-03-01 | |
| Fluorochem | 038298-5g |
6-Amino-2-methyl-1H-purine |
1445-08-5 | 95+% | 5g |
£1523.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD282892-100mg |
2-Methyl-1H-purin-6-amine |
1445-08-5 | 95% | 100mg |
¥861.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD282892-250mg |
2-Methyl-1H-purin-6-amine |
1445-08-5 | 95% | 250mg |
¥1373.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD282892-1g |
2-Methyl-1H-purin-6-amine |
1445-08-5 | 95% | 1g |
¥3432.0 | 2022-03-01 | |
| Chemenu | CM138700-1g |
2-methyl-9H-purin-6-amine |
1445-08-5 | 95% | 1g |
$514 | 2021-08-05 |
2-methyl-1H-purin-6-amine Suppliers
2-methyl-1H-purin-6-amine Related Literature
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J. Baddiley,B. Lythgoe,A. R. Todd J. Chem. Soc. 1944 318
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Jintha Thomas-Gipson,Garikoitz Beobide,Oscar Castillo,Antonio Luque,Jon Pascual-Colino,Sonia Pérez-Yá?ez,Pascual Román CrystEngComm 2018 20 2528
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Szymon Smolarek,Anouk M. Rijs,Wybren Jan Buma,Marcel Drabbels Phys. Chem. Chem. Phys. 2010 12 15600
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K. Laamiri,G. A. Garcia,L. Nahon,A. Ben Houria,R. Feifel,M. Hochlaf Phys. Chem. Chem. Phys. 2022 24 3523
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K. Laamiri,G. A. Garcia,L. Nahon,A. Ben Houria,R. Feifel,M. Hochlaf Phys. Chem. Chem. Phys. 2022 24 3523
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines 6-aminopurines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines Purines and purine derivatives 6-aminopurines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 2-methyl-1H-purin-6-amine
Comprehensive Overview of 2-Methyl-1H-purin-6-amine (CAS No. 1445-08-5): Properties, Applications, and Research Insights
2-Methyl-1H-purin-6-amine (CAS No. 1445-08-5), a purine derivative, has garnered significant attention in pharmaceutical and biochemical research due to its structural similarity to naturally occurring purines. This compound, often referred to as 2-methyladenine, serves as a critical building block in nucleoside synthesis and drug development. Its molecular formula, C6H7N5, and unique methyl-substituted purine backbone make it a versatile intermediate in medicinal chemistry.
Recent trends in AI-driven drug discovery and high-throughput screening have highlighted the importance of small-molecule libraries, where 2-methyl-1H-purin-6-amine is frequently utilized. Researchers are particularly interested in its potential role in modulating enzyme inhibition and receptor binding, especially in the context of cancer therapeutics and neurological disorders. The compound's low toxicity profile and high bioavailability further enhance its appeal for preclinical studies.
From a synthetic chemistry perspective, CAS No. 1445-08-5 is often employed in the preparation of modified nucleosides, which are pivotal in designing antiviral agents and gene therapy tools. Its compatibility with click chemistry and cross-coupling reactions allows for efficient functionalization, addressing the growing demand for targeted drug delivery systems. Notably, its derivatives have shown promise in epigenetic research, particularly in studies involving DNA methylation and histone modification.
Environmental and green chemistry applications of 2-methyl-1H-purin-6-amine are also emerging. With increasing focus on sustainable synthesis, this compound's potential as a biodegradable intermediate aligns with global efforts to reduce chemical waste. Analytical techniques such as HPLC and LC-MS are commonly used to quantify its purity, ensuring compliance with Good Manufacturing Practices (GMP) in industrial-scale production.
In the realm of personalized medicine, 2-methyl-1H-purin-6-amine derivatives are being explored for their ability to interact with biomarkers associated with metabolic diseases. This aligns with the rising popularity of nutraceuticals and functional foods, where purine analogs play a role in cellular energy metabolism. Additionally, its incorporation into fluorescent probes enables real-time monitoring of biochemical pathways, a technique gaining traction in diagnostic imaging.
Market analysts note a steady demand for CAS No. 1445-08-5 in academic and industrial laboratories, driven by its utility in proteomics and genomics research. The compound's stability under physiological pH conditions makes it suitable for in vitro and in vivo studies, further solidifying its position in life sciences. As computational chemistry tools advance, molecular docking simulations involving 2-methyladenine are helping predict novel drug-target interactions with higher accuracy.
Quality control protocols for 2-methyl-1H-purin-6-amine emphasize spectroscopic validation (e.g., NMR, IR) to confirm structural integrity, a critical step for regulatory approval processes. Its compatibility with solid-phase synthesis techniques also supports the development of peptide-conjugated therapeutics, a hot topic in bioconjugation research. With patents increasingly covering its novel applications, this compound remains a focal point for intellectual property strategies in the pharmaceutical sector.
Future research directions may explore the compound's role in RNA therapeutics, particularly in antisense oligonucleotide design, as well as its potential in bioorthogonal chemistry for live-cell labeling. The intersection of machine learning and chemical informatics is expected to uncover additional applications for CAS No. 1445-08-5, reinforcing its relevance in next-generation biopharmaceutical innovations.
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